1-Aziridinepropionic acid, 2-methoxyethyl ester
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Overview
Description
1-Aziridinepropionic acid, 2-methoxyethyl ester is an organic compound with the molecular formula C8H15NO3. It is a derivative of aziridine, a three-membered heterocycle containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Aziridinepropionic acid, 2-methoxyethyl ester typically involves the reaction of aziridine with propionic acid and 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation and crystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Aziridinepropionic acid, 2-methoxyethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aziridine derivatives.
Scientific Research Applications
1-Aziridinepropionic acid, 2-methoxyethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Aziridinepropionic acid, 2-methoxyethyl ester involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler compound with a three-membered nitrogen-containing ring.
Propionic acid esters: Compounds with similar ester functional groups but different alkyl chains.
Uniqueness
1-Aziridinepropionic acid, 2-methoxyethyl ester is unique due to the presence of both the aziridine ring and the ester functional group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
24116-21-0 |
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Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-methoxyethyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C8H15NO3/c1-11-6-7-12-8(10)2-3-9-4-5-9/h2-7H2,1H3 |
InChI Key |
QQCGDQRRPBVSAI-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)CCN1CC1 |
Origin of Product |
United States |
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